N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}
Description
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} is a complex organic compound with a molecular formula of C30H22N4O2 and a molecular weight of 470.5213 This compound is known for its unique structural features, which include a pyrimidine core linked to benzene rings and further substituted with benzamide groups
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-[4-[2-[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]phenyl]pyrimidin-5-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N6O4/c1-39(2,3)37(49)45-32-11-7-9-27(21-32)35(47)43-30-17-13-25(14-18-30)29-23-41-34(42-24-29)26-15-19-31(20-16-26)44-36(48)28-10-8-12-33(22-28)46-38(50)40(4,5)6/h7-24H,1-6H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHJCZSKDYZYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} involves multiple steps, typically starting with the preparation of the pyrimidine core This core is then linked to benzene rings through a series of condensation reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide groups, where nucleophiles can replace existing substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines.
Scientific Research Applications
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} stands out due to its unique structural features and potential applications. Similar compounds include:
- N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide
- N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxyacetamide) These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their chemical properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
